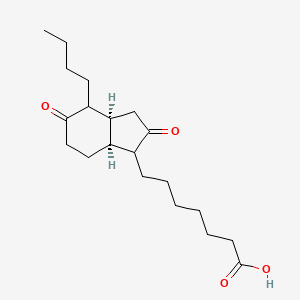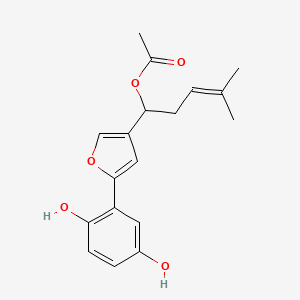
UR-144 N-(5-hydroxypentyl) metabolite-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UR-144 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of UR-144 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry (MS). UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Metabolite Analysis in Hair
Park et al. (2014) developed a quantitative method to analyze UR-144 and its metabolites, including UR-144 N-(5-hydroxypentyl), in hair using liquid chromatography with ESI-MS/MS. This study highlighted the importance of identifying metabolites in hair for proof of synthetic cannabinoids use, as it can exclude the possibility of passive smoke exposure (Park et al., 2014).
Forensic Toxicology
In another study by Park et al. (2015), the detection of UR-144 and its metabolites in hair was again emphasized, providing crucial evidence in forensic toxicology for the use of synthetic cannabinoids (Park et al., 2015).
Detection in Urine
Grigoryev et al. (2013) explored the detection of UR-144 and its major pyrolysis product in urine, identifying several phase I metabolites. This study is significant for understanding the metabolism and detection of UR-144 in biological fluids, which is vital for clinical and forensic investigations (Grigoryev et al., 2013).
Structural Elucidation of Metabolites
Watanabe et al. (2018) characterized several metabolites of UR-144 using nuclear magnetic resonance (NMR) spectroscopy. This study provides detailed insights into the structural aspects of UR-144 metabolites, aiding in the understanding of its metabolism (Watanabe et al., 2018).
Eigenschaften
Produktname |
UR-144 N-(5-hydroxypentyl) metabolite-d5 |
|---|---|
Molekularformel |
C21H24D5NO2 |
Molekulargewicht |
332.5 |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D |
InChI-Schlüssel |
AFWBYMXUEMOBRP-OAWGXGCBSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyme |
XLR11 N-(5-hydroxypentyl) metabolite-d5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







